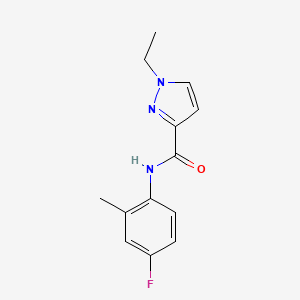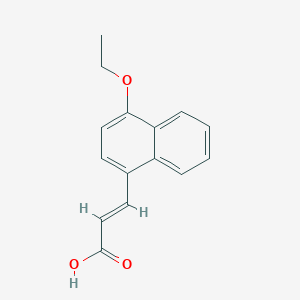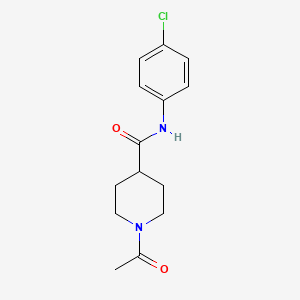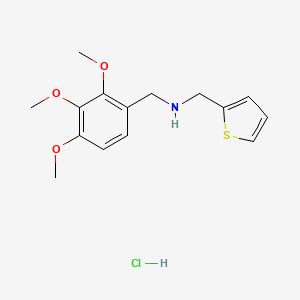
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has shown promising results in various studies, particularly in the field of medicinal chemistry. EFMC has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of 1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that it exerts its biological activities by inhibiting the activity of various enzymes and receptors. This compound has been found to inhibit cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been found to activate caspases, which are enzymes that play a crucial role in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. This compound has also been found to induce apoptosis in cancer cells by activating caspases. Additionally, this compound has been found to exhibit antimicrobial activity by inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. Additionally, this compound has been found to be relatively safe and well-tolerated in animal studies. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. One area of research could be to study its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, further research could be conducted to study its potential use as an antitumor agent in humans. Another area of research could be to study its mechanism of action in more detail to better understand how it exerts its biological activities. Finally, research could be conducted to develop more effective and efficient synthesis methods for this compound.
Synthesemethoden
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4-fluoro-2-methylphenylhydrazine, which is then reacted with ethyl acetoacetate to form 1-ethyl-3-(4-fluoro-2-methylphenyl)-1H-pyrazole-5-carboxylic acid. This acid is then converted into its corresponding acid chloride and reacted with ammonia to form this compound.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has shown potential in various fields of scientific research. It has been extensively studied for its anti-inflammatory and analgesic properties. This compound has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. It has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
1-ethyl-N-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-3-17-7-6-12(16-17)13(18)15-11-5-4-10(14)8-9(11)2/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWUEILVKWCHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)
![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)

![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)

![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)

![4-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5431980.png)

![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431992.png)